Trifluoromethanesulfonyl bromide (CF3SO2Br) is a bifunctional liquid reagent utilized primarily for the direct bromotrifluoromethylation of unsaturated hydrocarbons. Unlike its gaseous or highly volatile analogs, CF3SO2Br exists as a stable liquid at room temperature (b.p. 58–60 °C), allowing for precise volumetric dosing in both bench-scale and industrial settings [1]. It serves as a dual-purpose precursor, simultaneously delivering a trifluoromethyl radical and a bromine atom across double bonds under thermal, photochemical, or transition-metal-catalyzed conditions [2]. For procurement teams and process chemists, CF3SO2Br represents a critical building block for synthesizing β-trifluoromethyl alkyl bromides—highly valued intermediates in pharmaceutical manufacturing that require reliable processability and broad functional group tolerance [3].
Substituting CF3SO2Br with common in-class alternatives like trifluoromethyl iodide (CF3I) or trifluoromethanesulfonyl chloride (CF3SO2Cl) introduces severe process and synthetic liabilities. CF3I is a gas (b.p. -22 °C), necessitating specialized pressurized reactors and strict safety infrastructure that complicate scale-up[1]. Conversely, while CF3SO2Cl is a liquid, it is highly volatile (b.p. ~32 °C) and prone to rapid degradation under redox conditions, often forcing chemists to use massive stoichiometric excesses (up to 8 equivalents) to drive reactions to completion [2]. Furthermore, chlorotrifluoromethylation yields a carbon-chlorine bond, which is kinetically sluggish in downstream cross-coupling reactions compared to the highly reactive carbon-bromine bond installed by CF3SO2Br [3]. Attempting to generate CF3SO2Br in situ from Langlois reagent (CF3SO2Na) requires harsh terminal oxidants like sodium bromate, which routinely destroy oxidation-sensitive functional groups in complex API synthesis [4].
Standard trifluoromethylation using CF3I requires managing a gas at room temperature, which demands pressurized vessels and limits standard laboratory throughput. CF3SO2Br is a stable liquid that can be distilled without decomposition and handled using standard volumetric equipment [1].
| Evidence Dimension | Boiling Point and Phase at STP |
| Target Compound Data | Liquid, b.p. 58–60 °C |
| Comparator Or Baseline | CF3I (Gas, b.p. -22 °C) |
| Quantified Difference | 80 °C higher boiling point |
| Conditions | Standard atmospheric pressure handling |
Eliminates the need for specialized gas-handling infrastructure, drastically reducing procurement overhead and scaling complexity.
Under modern electrochemical and photoredox conditions, CF3SO2Cl exhibits significant instability, leading to competitive degradation pathways. Studies show that achieving high yields with CF3SO2Cl often requires up to 6–8 equivalents of the reagent. In contrast, CF3SO2Br provides a more stable radical generation profile, typically requiring only 1–2 equivalents to achieve complete alkene conversion[1].
| Evidence Dimension | Required Reagent Stoichiometry |
| Target Compound Data | 1.0 – 2.0 equivalents |
| Comparator Or Baseline | CF3SO2Cl (6.0 – 8.0 equivalents) |
| Quantified Difference | Up to 4-fold reduction in reagent loading |
| Conditions | Photoredox or electrochemical halotrifluoromethylation |
Significantly reduces reagent waste and simplifies downstream purification, lowering the overall cost of goods in scaled syntheses.
The direct addition of CF3SO2Br across an alkene yields a β-trifluoromethyl alkyl bromide, whereas CF3SO2Cl yields the corresponding chloride. The installed C-Br bond is vastly more reactive for subsequent synthetic elaborations, such as substitution, elimination, or cross-coupling, due to the lower bond dissociation energy of bromide compared to chloride [1].
| Evidence Dimension | Downstream Leaving Group Reactivity |
| Target Compound Data | Installs reactive C-Br bond |
| Comparator Or Baseline | CF3SO2Cl (Installs sluggish C-Cl bond) |
| Quantified Difference | Significantly faster kinetics for subsequent functionalization |
| Conditions | Multi-step API intermediate synthesis |
Streamlines multi-step synthesis by avoiding the harsh conditions or specialized catalysts required to activate unreactive alkyl chlorides.
While CF3SO2Br can theoretically be generated in situ from Langlois reagent (CF3SO2Na), this process requires strong oxidants like NaBrO3 or elemental bromine. Utilizing pre-formed, pure CF3SO2Br allows for direct, oxidant-free bromotrifluoromethylation, preserving sensitive functional groups (ethers, esters, anilines) that would otherwise be destroyed by in situ oxidative protocols [1].
| Evidence Dimension | Oxidant Requirement |
| Target Compound Data | 0 equivalents of external oxidant required |
| Comparator Or Baseline | Langlois Reagent (Requires >1 equivalent of NaBrO3 or Br2) |
| Quantified Difference | Complete elimination of terminal oxidants |
| Conditions | Functionalization of oxidation-sensitive substrates |
Expands the viable substrate scope for complex molecules, preventing costly yield losses due to oxidative side reactions.
Because CF3SO2Br is a liquid with a convenient boiling point (58–60 °C), it is the reagent of choice for scaling up the synthesis of β-CF3 alkyl bromides. It allows process chemists to use standard liquid-dosing pumps and standard reactors, bypassing the severe engineering constraints of handling gaseous CF3I [1].
In pharmaceutical library synthesis, the β-CF3 alkyl bromides generated by CF3SO2Br serve as ideal electrophiles for subsequent cross-coupling or nucleophilic substitution. The superior leaving group ability of the bromide atom over the chloride (derived from CF3SO2Cl) enables milder downstream functionalization, preserving complex molecular architectures[2].
CF3SO2Br is highly suited for modern single-electron transfer (SET) methodologies. Its superior stability under redox conditions compared to CF3SO2Cl means that chemists can achieve high product yields without resorting to massive stoichiometric excesses, streamlining purification and improving atom economy[3].
Corrosive